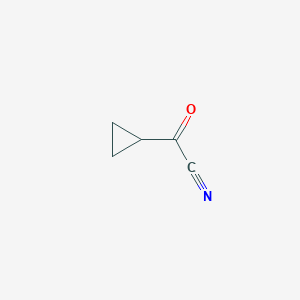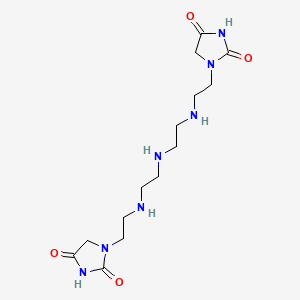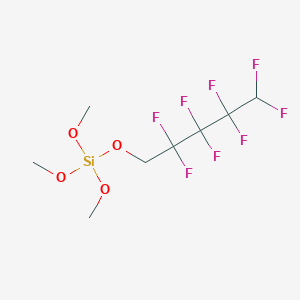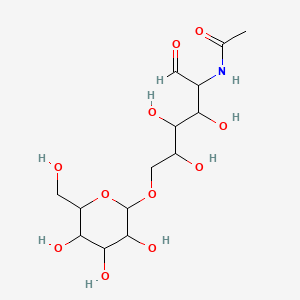
N,N-Dimethyl-D-glucosamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-D-glucosamine is a derivative of glucosamine, an amino sugar that plays a crucial role in the biosynthesis of glycosaminoglycans, which are essential components of cartilage This compound is characterized by the presence of two methyl groups attached to the nitrogen atom of the glucosamine molecule
準備方法
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-D-glucosamine can be synthesized through the methylation of D-glucosamine. One common method involves the reaction of D-glucosamine with formaldehyde and formic acid, followed by reduction with sodium borohydride. This process results in the formation of this compound with high yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes. For instance, the reaction of D-glucosamine with dimethyl sulfate in the presence of a base such as sodium hydroxide can yield this compound. This method is scalable and suitable for large-scale production .
化学反応の分析
Types of Reactions: N,N-Dimethyl-D-glucosamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide.
Reduction: Reduction reactions can yield derivatives with altered functional groups.
Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: A range of substituted glucosamine derivatives.
科学的研究の応用
N,N-Dimethyl-D-glucosamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: It serves as a precursor for the synthesis of glycosaminoglycans, which are vital for cellular functions.
Medicine: It has potential therapeutic applications in the treatment of osteoarthritis and other joint-related disorders.
Industry: It is used in the production of biocompatible materials and as an additive in various industrial processes
作用機序
The mechanism of action of N,N-Dimethyl-D-glucosamine involves its role as a precursor for glycosaminoglycans. These glycosaminoglycans are essential for maintaining the structural integrity of cartilage and other connective tissues. The compound interacts with specific enzymes and receptors involved in the biosynthesis of glycosaminoglycans, thereby promoting their production and enhancing joint health .
類似化合物との比較
D-Glucosamine: A naturally occurring amino sugar that serves as a precursor for glycosaminoglycans.
N-Acetyl-D-glucosamine: A derivative of glucosamine with an acetyl group attached to the nitrogen atom.
N,N-Dimethylglycine: A compound with similar structural features but different biological functions
Uniqueness: N,N-Dimethyl-D-glucosamine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Unlike D-glucosamine and N-acetyl-D-glucosamine, the dimethylated form exhibits enhanced stability and solubility, making it suitable for various applications in medicine and industry .
特性
分子式 |
C8H17NO5 |
|---|---|
分子量 |
207.22 g/mol |
IUPAC名 |
2-(dimethylamino)-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C8H17NO5/c1-9(2)5(3-10)7(13)8(14)6(12)4-11/h3,5-8,11-14H,4H2,1-2H3 |
InChIキー |
XGTOSDKCLWLMAC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(C=O)C(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B12064063.png)
![Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B12064069.png)
![Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide](/img/structure/B12064072.png)


![Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)-](/img/structure/B12064084.png)
![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one](/img/structure/B12064090.png)

![5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12064092.png)





